molecular formula C31H51N3O6 B556970 Z-Lys(Boc)-OH.DCHA CAS No. 2212-76-2

Z-Lys(Boc)-OH.DCHA

Cat. No. B556970
CAS RN: 2212-76-2
M. Wt: 561.8 g/mol
InChI Key: VTDLJMATIHSOTR-RSAXXLAASA-N
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Description

“Z-Lys(Boc)-OH.DCHA” is a chemical compound with the CAS number 2389-60-8 . It is also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine . This compound is a valuable intermediate for peptide syntheses .


Molecular Structure Analysis

The molecular formula of “Z-Lys(Boc)-OH.DCHA” is C19H28N2O6 . Its molecular weight is 380.44 g/mol . The structure of this compound includes a lysine residue that is protected by a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group .


Chemical Reactions Analysis

“Z-Lys(Boc)-OH.DCHA” is used in peptide synthesis reactions . It is particularly useful in the synthesis of nonadecapeptide and tetracosapeptide segments of ACTH, somatostatin, and human β-endorphin .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-Lys(Boc)-OH.DCHA” include a molecular weight of 380.44 g/mol and a molecular formula of C19H28N2O6 . It is recommended to be stored at temperatures below +30°C .

Scientific Research Applications

  • Pilot-Scale Production for Synthetic Analogs of Somatostatin

    Z-Phe-D-Trp-Lys(ε-Boc)OH, a compound similar to Z-Lys(Boc)-OH.DCHA, has been used in the pilot-scale production of synthetic analogs of somatostatin. This process involves the regeneration of pentafluorophenol, yielding a product with approximately 99% purity (Balaev, Osipov, & Fedorov, 2014).

  • Role in Protease-Catalyzed Oligomerization of Lysine Methyl Ester

    The Nε-protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) in lysine methyl ester influence its protease-catalyzed oligomerization. Using Ne-protected l-lys monomers like Ne-Boc-l-Lys-OMe can lead to products with varying degrees of polymerization, influenced by pH (Qin et al., 2014).

  • Synthesis of Mono- and Di-urethane Derivatives of Lysine

    ZLys(Boc) is utilized in the industrial production of certain peptide drugs. This derivative serves as an orthogonally protected diurethane derivative of lysine, significant in peptide syntheses (Wiejak, Masiukiewicz, & Rzeszotarska, 1999).

  • In Opioid Peptide Synthesis

    Boc-Har derivatives, prepared by guanidinylation of Boc-Lys-OH, are used in the synthesis of neo-endorphins and dynorphins. These peptides show potential as biologically active compounds with resistance to degradation by trypsin-like enzymes (Izdebski et al., 2007).

  • Nonisotopic Assay for Histone Deacetylases

    Z-MAL, a derivative of Boc(Ac)Lys-AMC, is used as a fluorescent substrate for histone deacetylases. It offers a nonradioactive method for studying enzyme kinetics in inhibitor screening (Heltweg, Dequiedt, Verdin, & Jung, 2003).

  • Synthesis of Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-I-lysine

    This compound, an intermediate for peptide synthesis, has been used in solid-phase and solution syntheses of various peptides (Scott, Parker, & Parrish, 1981).

  • Synthesis of Fmoc-L-Lys (Boc) -Gly-OH

    This compound, a polypeptide, is synthesized using lysine and glycine, indicating its utility in the synthesis of other polypeptides (Yi-nan & Key, 2013).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDLJMATIHSOTR-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176640
Record name N2-((Benzyloxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Lys(Boc)-OH.DCHA

CAS RN

2212-76-2
Record name L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2212-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cbz-Lys(boc)-OH dcha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-((Benzyloxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(benzyloxy)carbonyl]-N6-(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Cbz-Lys(Boc)-OH DCHA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N2DEP2Q57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
EP Heimer, CT Wang, TJ Lambros… - Organic Preparations and …, 1983 - Taylor & Francis
NE-~-Butyloxycarbonyl--Lysine [H-Lys (Boc)-OH] and No-benzyloxycarbonyl-NE-t-butyloxycarbonyl-k-lysine-[Z-Lys (Boc)-OH] are important intermediates which are useful for the …
Number of citations: 3 www.tandfonline.com
DP KELLY, POL MACK, RF MARTIN… - … Journal of Peptide …, 1985 - Wiley Online Library
A novel diacridine has been prepared in which two acridines are linked by a flexible peptide chain composed of γ‐aminobutyric acid, tyrosine, lysine and glycine. Synthesis of N‐(9‐…
Number of citations: 11 onlinelibrary.wiley.com
G Tsukamoto, K Iuchi, M Nitta, T Nose… - Journal of Protein …, 1982 - Springer
Serum thymic factor (FTS) and [Gln 1 ]-FTS were synthesized by fragment condensation using the azide procedure. [d-Ala 6 ]-FTS was prepared by stepwise amino acid condensation in …
Number of citations: 2 link.springer.com
AV Tarasyuk, SV Pomogaibo, DV Kurilov… - Pharmaceutical …, 2013 - Springer
The BDNF-mimetic dimeric dipeptide bis-(N-monosuccinyl-L-seryl-L-lysine) hexamethylenediamide (GSB-106) based on the structure of beta-turn loop 4 (BDNF-Asp 93 -Ser 94 -Lys 95 -…
Number of citations: 3 link.springer.com
D Franke, M Vos, M Antonietti… - Chemistry of …, 2006 - ACS Publications
The synthesis and characterization of two liquid-crystalline ionically self-assembled (ISA) materials obtained by the complexation of an anionic perylene bisimide dye with cationic chiral …
Number of citations: 116 pubs.acs.org
G Auger, D Blanot, M Magnin, LN Gastinel, JM Pléau… - 1987 - degruyter.com
Eight analogues of thymulin, a thymic nonapeptide involved in several aspects of T-cell differentiation, were synthesized by the conventional method in solution. Four were modified in …
Number of citations: 6 www.degruyter.com
BG Vigliarolo - 2015 - knowledgecommons.lakeheadu.ca
Members of the cathepsin family of cysteine proteases are gaining interest as potential imaging biomarkers and drug targets due to their multifunctional roles in a range of diseases …
Number of citations: 3 knowledgecommons.lakeheadu.ca
M Damen, E Cristóbal-Lecina, GC Sanmartí… - Soft Matter, 2014 - pubs.rsc.org
The synthesis and properties of gemini surfactants of the type (R1(CO)-Lys(H)-NH)2(CH2)n are reported. For a spacer length of n = 6, the hydrophobic acyl tail was varied in length (R1 …
Number of citations: 25 pubs.rsc.org
DH Craig, KA Koehler, RG Hiskey - The Journal of Organic …, 1983 - ACS Publications
The sequenced proteins shown to contain-carboxy-glutamic acidresidues (Gla) contain a high degree of se-quence homology within the Gla-rich region. In addition to containing 10-14 …
Number of citations: 12 pubs.acs.org
J Bruneton, M Shamma, RD Minard… - The Journal of …, 1983 - ACS Publications
The bark of Hernandia peltata Meissner (Hernandiaceae), gathered in the Republic of Vanuatu (New Hebrides), has yielded the bis (benzylisoquinolines)(+)-vanuatine (5),(+)-…
Number of citations: 25 pubs.acs.org

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